Biochemical Potency: KU-60019 Exhibits ~2-Fold Lower ATM IC50 Than KU-55933
In cell-free biochemical assays measuring ATM kinase activity, KU-60019 inhibits ATM with an IC50 of 6.3 nM, compared to 13 nM for the parent compound KU-55933—representing an approximately 2-fold improvement in biochemical potency [1]. Both compounds were evaluated under comparable cell-free assay conditions using purified ATM kinase and recombinant substrates [2]. The Ki value for KU-60019 was also reported to be half that of KU-55933 [1].
| Evidence Dimension | Biochemical ATM kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.3 nM |
| Comparator Or Baseline | KU-55933: IC50 = 13 nM |
| Quantified Difference | 2.06-fold lower IC50 (~52% reduction) |
| Conditions | Cell-free biochemical assay using purified ATM kinase |
Why This Matters
The 2-fold improvement in biochemical IC50 provides a measurable potency advantage that, when combined with enhanced aqueous solubility, justifies selecting KU-60019 over KU-55933 for assays requiring lower compound concentrations.
- [1] Golding SE, Rosenberg E, Valerie N, Hussaini I, Frigerio M, Cockcroft XF, Chong WY, Hummersone M, Rigoreau L, Menear KA, et al. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Mol Cancer Ther. 2009;8(10):2894–2902. View Source
- [2] Hickson I, Zhao Y, Richardson CJ, Green SJ, Martin NM, Orr AI, Reaper PM, Jackson SP, Curtin NJ, Smith GC. Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM. Cancer Res. 2004;64(24):9152–9159. View Source
